

INX-315: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name:	INX-315
CAS No.:	2745060-92-6
Cat. No.:	B12375471

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **INX-315**, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of oncology and drug development, with a focus on data-driven insights and detailed experimental context.

Introduction to INX-315

INX-315 is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, particularly those with amplification of the CCNE1 gene and those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio, **INX-315** has emerged as a promising therapeutic agent designed to address these specific oncogenic dependencies.[3]

Discovery and Preclinical Development Timeline

The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology due to the high homology among CDK family members.^{[2][5]} The discovery of **INX-315** marked a significant step forward in achieving this selectivity.

- **Preclinical Research & Discovery (Pre-2023):** Initial research and development efforts by Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved the chemical synthesis and screening of compounds to identify a lead candidate with desirable pharmacological properties.
- **First Major Publication (December 2023):** A pivotal study, published in *Cancer Discovery*, detailed the first preclinical evidence of **INX-315's** efficacy.^[3] This research, a collaboration between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's potent and selective inhibition of CDK2.^{[2][3]} The study highlighted its effectiveness in controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in breast cancers resistant to CDK4/6 inhibitors.^{[2][3][4]}
- **Initiation of Phase 1/2 Clinical Trial (NCT05735080):** Following the promising preclinical results, a first-in-human Phase 1/2 clinical trial, designated **INX-315-01**, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **INX-315**.^{[3][6]}
- **Interim Clinical Data Release (December 2024):** Incyclix Bio announced interim data from the dose escalation portion of the **INX-315-01** trial at the 2024 San Antonio Breast Cancer Symposium.^{[7][8]} The results indicated that **INX-315** monotherapy was safe, well-tolerated, and showed antitumor activity in heavily pretreated patients.^{[7][8]}
- **FDA Fast Track Designation (April/May 2025):** The U.S. Food and Drug Administration (FDA) granted Fast Track designation to **INX-315** for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.^{[6][9][10]} This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.^[9]

Mechanism of Action

INX-315 functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death) or therapy-induced senescence.^{[1][2][4]}

The primary molecular consequences of **INX-315** activity include:

- Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: **INX-315** treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2.^{[2][4][5]} Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.
- Induction of Cell Cycle Arrest: By blocking the G1/S transition, **INX-315** causes cancer cells to arrest in the G1 phase of the cell cycle.^[11]
- Induction of Senescence: In preclinical models, CDK2 inhibition by **INX-315** has been shown to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth control.^{[2][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **INX-315**.

Table 1: Preclinical In Vitro Efficacy of **INX-315**

Assay Type	Metric	Value	Cell Lines/Conditions
Intracellular NanoBRET	IC50	2.3 nM	Not specified
Kinase Selectivity	Fold Selectivity	>50-fold	CDK2 vs. CDK1
Cell Proliferation (CTG Assay)	IC50	Low nM range	CCNE1-amplified ovarian and gastric cancer cell lines
Cell Proliferation (CTG Assay)	IC50	>10 µM to 113 nM	Palbociclib-resistant MCF7 cells (with palbociclib co-treatment)

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of **INX-315** in Xenograft Models

Tumor Model	Treatment	Dosage	Outcome
OVCAR3 Ovarian CDX	INX-315	100 mg/kg BID	Tumor stasis
OVCAR3 Ovarian CDX	INX-315	200 mg/kg QD	89% Tumor Growth Inhibition (TGI)
GA0103 Gastric PDX	INX-315	100 mg/kg BID	Tumor stasis

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice daily.[12]

Table 3: Interim Phase 1/2 Clinical Trial (**INX-315-01**) Monotherapy Results

Patient Population	Number of Patients	Partial Response	Stable Disease
ER+/HER2- Breast Cancer	Not specified	10%	50%
CCNE1-amplified HGSOC/Fallopian Tube Cancer	Not specified	20%	80%

HGSOC: High-grade serous ovarian cancer.[8]

Key Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell-Based Assays

- Cell Proliferation Assay (CTG):

- Cancer cell lines (e.g., CCNE1-amplified ovarian and gastric lines, palbociclib-resistant breast cancer lines) were seeded in 96-well plates.[12]
- Cells were treated with a 10-point dose-response curve of **INX-315** for 6 days.[12]
- Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which measures ATP levels as an indicator of metabolically active cells.
- IC50 values were calculated from the resulting dose-response curves.
- Cell Cycle Analysis:
 - Cells were treated with varying concentrations of **INX-315** for 24 hours.[12]
 - Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide) and often with EdU to label cells in S-phase.[12]
 - The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[12]
- Western Blotting for Protein Phosphorylation:
 - Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared. [12]
 - Proteins were separated by SDS-PAGE and transferred to a membrane.
 - Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb (pRb) at various sites.[12]
 - Secondary antibodies conjugated to a detection enzyme were used, and the signal was visualized to assess the levels of protein phosphorylation.

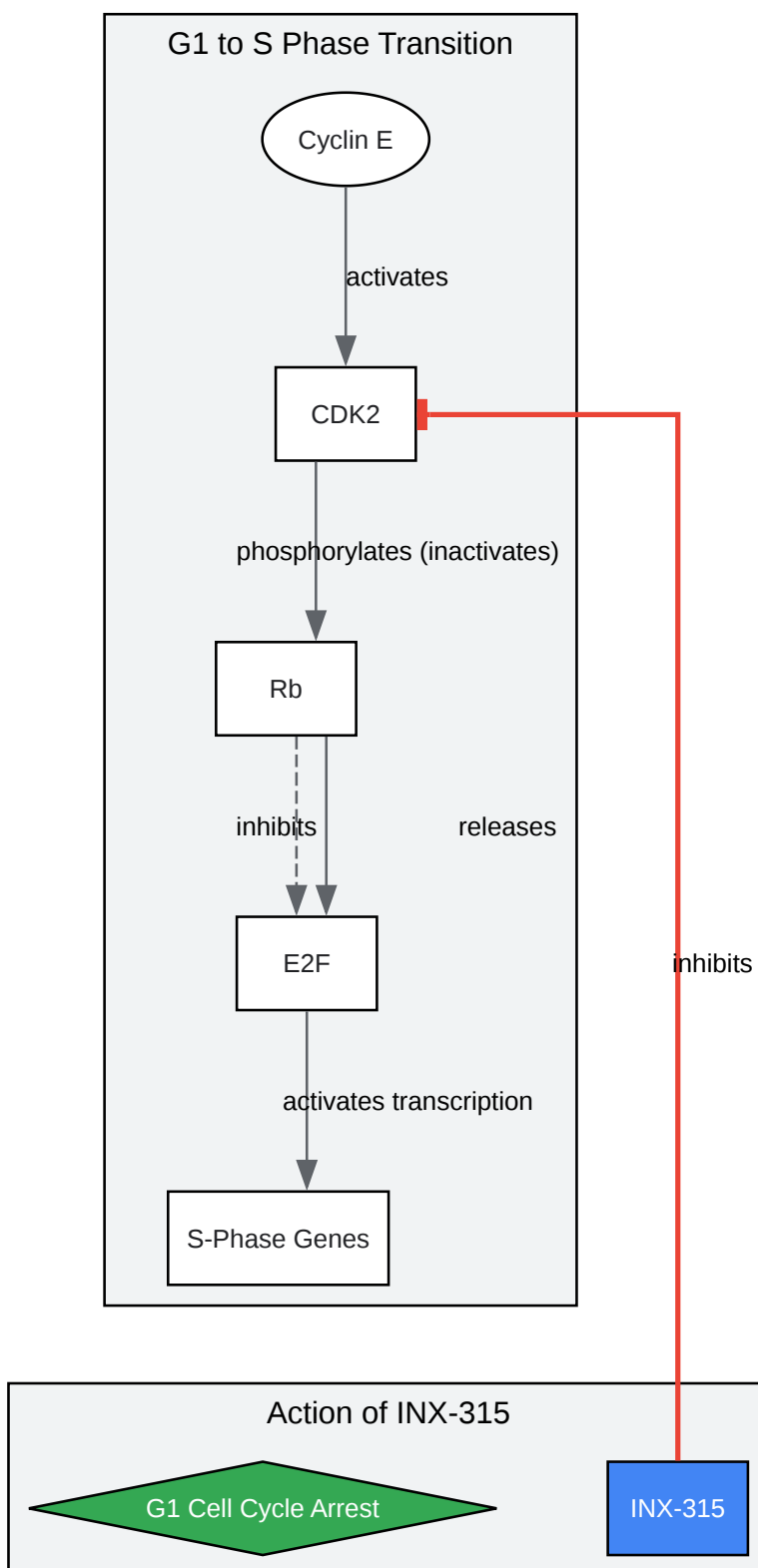
In Vivo Xenograft Mouse Models

- Model Establishment:

- Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) tumors were implanted into immunocompromised mice.[2][12]
- Tumors were allowed to grow to a specified size before the initiation of treatment.
- Drug Administration:
 - **INX-315** was administered orally to the mice at specified doses and schedules (e.g., once or twice daily).[12]
 - A control group of mice received a vehicle solution.
- Efficacy Evaluation:
 - Tumor volume and mouse body weight were measured regularly (e.g., twice per week) throughout the study.[12]
 - Tumor growth inhibition (TGI) was calculated at the end of the study to determine the antitumor activity of **INX-315**.

Visualizations

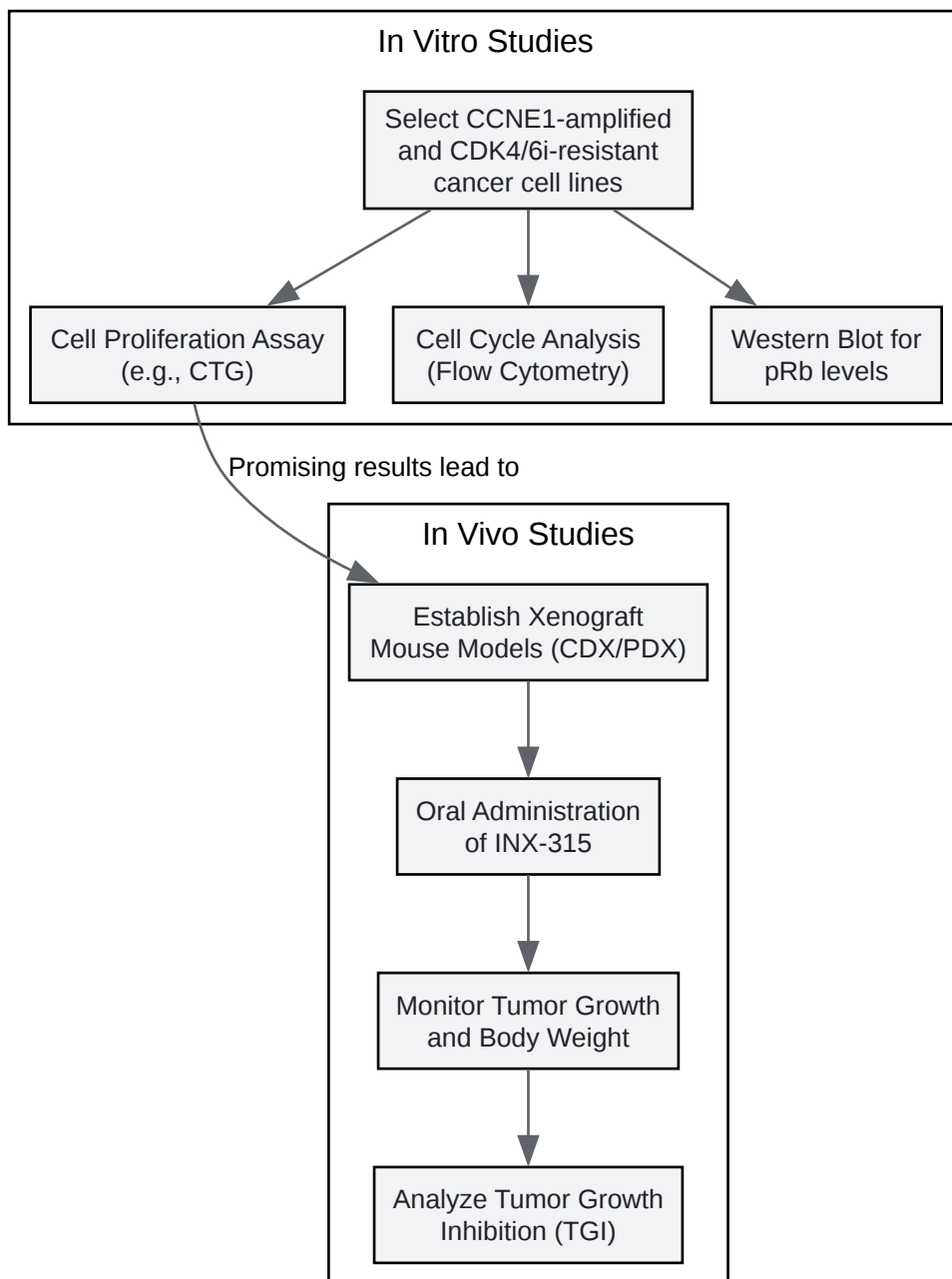
Signaling Pathway



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Caption: Mechanism of action of **INX-315** in the cell cycle.

Experimental Workflow



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Caption: A typical preclinical experimental workflow for **INX-315**.

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